Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate and its analogs has been achieved through various methods. Kubyshkin, Mikhailiuk, and Komarov (2007) synthesized a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin, Mikhailiuk, & Komarov, 2007). Additionally, Onogi, Higashibayashi, and Sakurai (2012) reported a microwave-assisted synthesis of a derivative of the compound (Onogi, Higashibayashi, & Sakurai, 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its azabicyclo heptane ring. Studies such as those by Hart and Rapoport (1999) and Ramanaiah, Zhu, Klein-Stevens, and Trudell (1999) have explored the conformation and stereochemistry of this compound and its derivatives (Hart & Rapoport, 1999), (Ramanaiah et al., 1999).
Chemical Reactions and Properties
Various chemical reactions involving this compound have been studied. For example, Malpass and White (2004) examined the use of this compound in the synthesis of novel epibatidine analogues (Malpass & White, 2004). Petz and Wanner (2013) explored its use in synthesizing γ-aminobutyric acid analogues (Petz & Wanner, 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting points, boiling points, and solubility, have been analyzed in various studies. However, specific detailed studies focusing solely on these physical properties are less common in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and chemical transformations, have been a focus in several studies. Fraser and Swingle (1970) provided insights into the chemical properties and reactions of 7-azabicyclo[2.2.1]heptane derivatives (Fraser & Swingle, 1970).
Scientific Research Applications
Anticancer Activities and Drug Research
Norcantharidin, a compound closely related to Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, shows strong anticancer activity by inhibiting protein phosphatases 1, 2A, 2B, and 5, indicating potential for further development into more effective anticancer compounds. This demonstrates the compound's role in advancing cancer treatment modalities and the quest for better therapeutic agents (Deng & Tang, 2011).
Chemical Industry Applications
The controlled oxidation of cyclohexene, leading to various industrially significant intermediates, underscores the importance of derivatives of this compound in the chemical industry. These intermediates are used broadly, highlighting the compound's utility in synthesizing materials with diverse functional applications (Cao et al., 2018).
Gene Expression Regulation
Research on 5-Aza-2′-deoxycytidine, a derivative, shows that it affects gene expression in multiple ways, some of which are independent of DNA demethylation. This highlights the compound's utility in epigenetic studies and its potential in developing therapies that target gene expression at the epigenetic level (Seelan et al., 2018).
Structural and Functional Plasticity in Neurobiology
Tianeptine, another related compound, has shown effects on neuronal excitability, neuroprotection, anxiety, and memory, offering insights into the treatment of depressive disorders through the modulation of brain regions responsible for emotional learning. This indicates the compound's significant potential in neurobiological research and therapy development (McEwen & Olié, 2005).
Phytochemical-Based Drug Development
A systematic review highlighted the therapeutic potential of phytochemicals, with a focus on antituberculosis activity. This underscores the role of this compound derivatives in exploring plant-based compounds for developing new treatments against tuberculosis, demonstrating the importance of natural product research in drug development (Swain et al., 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASNVBNVNCIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611232 | |
Record name | Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1230486-65-3 | |
Record name | Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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